

An In-depth Technical Guide to 6-Bromoisochroman

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Bromoisochroman*

Cat. No.: *B065126*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Bromoisochroman**, a key synthetic intermediate in organic and medicinal chemistry. This document details its chemical identity, including its CAS number and IUPAC name, and presents available physicochemical and spectroscopic data. Furthermore, a detailed, plausible experimental protocol for its synthesis is provided, alongside a discussion of its significant role as a versatile building block in the development of complex molecular architectures, particularly for compounds targeting the central nervous system. The guide also features a visualization of its utility in synthetic pathways, aiming to support researchers in their drug discovery and development endeavors.

Chemical Identification and Properties

6-Bromoisochroman, a benzopyran derivative, is distinguished by a bromine substituent on the aromatic ring. This feature makes it a valuable precursor for a variety of chemical modifications.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
IUPAC Name	6-bromo-3,4-dihydro-1H-isochromene	[1]
CAS Number	182949-90-2	[1]
Molecular Formula	C ₉ H ₉ BrO	[1]
Molecular Weight	213.07 g/mol	[1]
Appearance	White to off-white solid	Inferred from similar compounds
Melting Point	Not explicitly reported; expected to be a low-melting solid	[2] [3]
Boiling Point	Not explicitly reported	[2] [3]

Spectroscopic Data

While specific, officially published spectra for **6-Bromoisochroman** are not readily available in public repositories, the expected NMR chemical shifts can be predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
7.20-7.35	Ar-H
6.90-7.05	Ar-H
4.65 (t)	O-CH ₂
3.90 (t)	Ar-CH ₂ -CH ₂
2.85 (t)	Ar-CH ₂

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Synthetic Protocol

A detailed experimental protocol for the synthesis of **6-Bromoisochroman** is not explicitly available in the reviewed literature. However, a plausible and efficient synthetic route can be designed based on established methods for the preparation of isochroman derivatives, such as the cyclization of a corresponding phenylethanol derivative.

Experimental Protocol: Synthesis of **6-Bromoisochroman**

This procedure is based on the general principle of intramolecular cyclization of a substituted 2-phenylethanol with formaldehyde under acidic conditions.

Step 1: Synthesis of 2-(4-Bromophenyl)ethanol

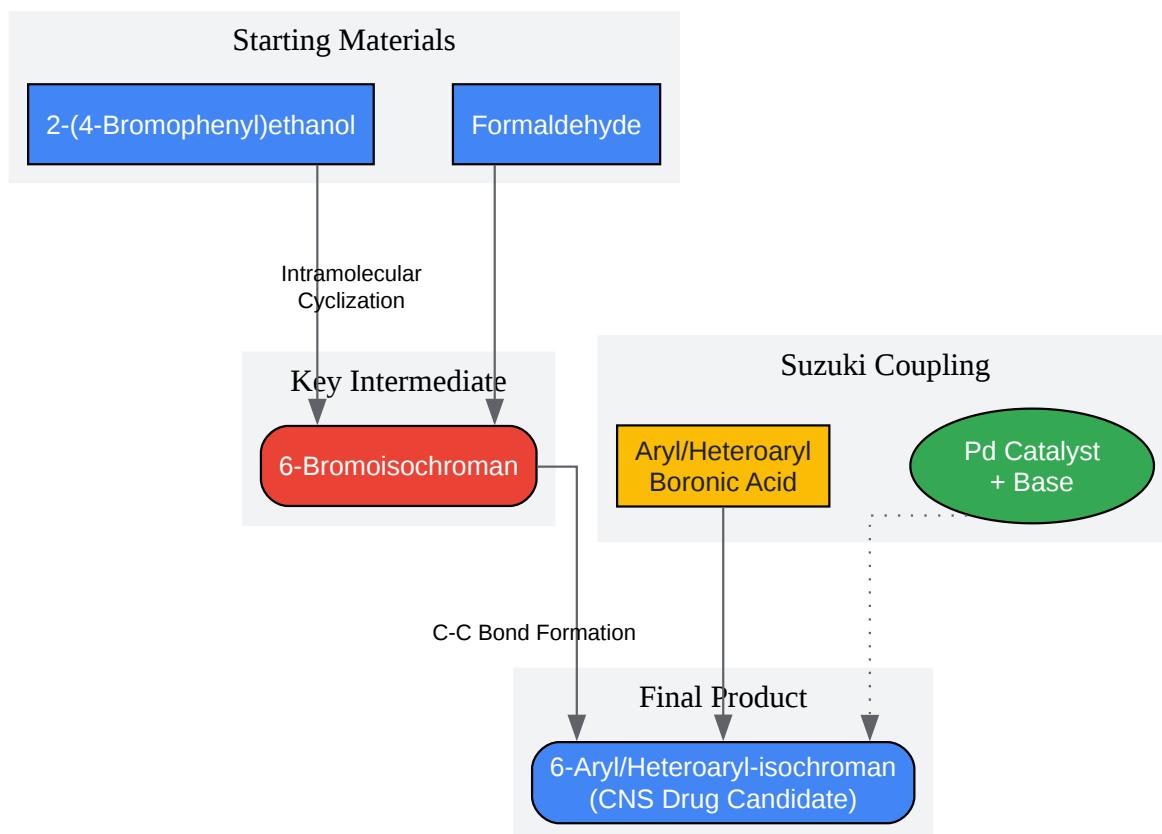
The synthesis would begin with the reduction of a commercially available starting material, 4-bromophenylacetic acid or its corresponding ester, using a suitable reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

- Reaction: 4-Bromophenylacetic acid + $\text{LiAlH}_4 \rightarrow$ 2-(4-Bromophenyl)ethanol
- Procedure: To a stirred suspension of LiAlH_4 in anhydrous THF at 0 °C, a solution of 4-bromophenylacetic acid in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(4-Bromophenyl)ethanol.

Step 2: Cyclization to **6-Bromoisochroman**

The synthesized 2-(4-Bromophenyl)ethanol is then cyclized using formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in the presence of a strong acid catalyst.

- Reaction: 2-(4-Bromophenyl)ethanol + Formaldehyde (H^+ catalyst) \rightarrow **6-Bromoisochroman**
- Procedure: 2-(4-Bromophenyl)ethanol is dissolved in a suitable solvent, and paraformaldehyde is added. A strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is added cautiously. The mixture is heated with stirring for several hours. After completion, the reaction mixture is cooled and poured into ice water. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **6-Bromoisochroman**.


Role in Synthetic Chemistry and Drug Discovery

6-Bromoisochroman is a valuable intermediate in organic synthesis, primarily due to the presence of the bromine atom on the aromatic ring. This bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular frameworks.

Key Applications:

- Cross-Coupling Reactions: The bromo-substituent is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions. These reactions allow for the introduction of various aryl, heteroaryl, alkyl, or alkynyl groups at the 6-position of the isochroman core.
- Synthesis of Bioactive Molecules: The isochroman scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. Consequently, **6-Bromoisochroman** is a key starting material for the synthesis of novel compounds with potential therapeutic applications, particularly those targeting the central nervous system.

Below is a diagram illustrating the synthetic utility of **6-Bromoisochroman** as a key intermediate in the synthesis of more complex molecules via a Suzuki coupling reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway illustrating the utility of **6-Bromoisochroman**.

Conclusion

6-Bromoisochroman is a strategically important building block for synthetic and medicinal chemists. Its straightforward, albeit not explicitly documented, synthesis and the reactivity of its bromine substituent provide a reliable entry point for the creation of diverse and complex molecules. This guide serves as a foundational resource for researchers aiming to utilize this versatile intermediate in their synthetic campaigns, particularly in the pursuit of novel therapeutics. Further research into the specific reaction conditions and the exploration of its utility in various synthetic contexts will undoubtedly continue to expand its importance in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Physical Properties [breakingatom.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromoisochroman]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065126#cas-number-and-iupac-name-for-6-bromoisochroman>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com